1-Methyl-2-methylenecyclohexane
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Overview
Description
1-Methyl-2-methylenecyclohexane is an organic compound with the molecular formula C₈H₁₄. It is a derivative of cyclohexane, characterized by the presence of a methyl group and a methylene group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-methylenecyclohexane can be synthesized through several methods. One common approach involves the dehydration of 2-methyl-1-cyclohexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the elimination of water and formation of the desired alkene .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the Wittig reaction, which utilizes triphenylmethylphosphonium bromide and n-butyllithium, can be employed to produce methylenecyclohexane derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-methylenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions often use reagents such as bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Alcohols and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Methyl-2-methylenecyclohexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-methylenecyclohexane involves its interaction with various molecular targets. The methylene group can participate in electrophilic addition reactions, while the methyl group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Methylcyclohexene: Similar in structure but lacks the methylene group.
3-Methylcyclohexene: Another isomer with the methyl group in a different position.
4-Methylcyclohexene: Yet another isomer with a distinct structural arrangement.
Uniqueness: 1-Methyl-2-methylenecyclohexane is unique due to the presence of both a methyl and a methylene group on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-methyl-2-methylidenecyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h8H,1,3-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXCDRBHYIAFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950803 |
Source
|
Record name | 1-Methyl-2-methylidenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2808-75-5 |
Source
|
Record name | 1-Methyl-2-methylenecyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-methylidenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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